REACTION_CXSMILES
|
F[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[OH:10][C:11]1[CH:16]=[CH:15][C:14]([CH2:17][C:18]([O:20]CC)=[O:19])=[CH:13][CH:12]=1.C(=O)([O-])[O-].[K+].[K+].C(=O)(O)[O-].[Na+]>CN(C)C(=O)C>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([O:10][C:11]2[CH:12]=[CH:13][C:14]([CH2:17][C:18]([OH:20])=[O:19])=[CH:15][CH:16]=2)=[CH:3][CH:4]=1)#[N:7] |f:2.3.4,5.6|
|
Name
|
|
Quantity
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17.4 g
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Type
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reactant
|
Smiles
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FC1=CC=C(C#N)C=C1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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OC1=CC=C(C=C1)CC(=O)OCC
|
Name
|
|
Quantity
|
23.8 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
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CN(C(C)=O)C
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Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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158 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
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EXTRACTION
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Details
|
The mixture is extracted with ether
|
Type
|
WASH
|
Details
|
the ether extracts washed with two 200 ml portions of 2N NaOH
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CUSTOM
|
Details
|
to give a solid which
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
to give tan crystals
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Type
|
CUSTOM
|
Details
|
Recrystallization
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Type
|
DISSOLUTION
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Details
|
by dissolving in 300 ml of methanol
|
Type
|
ADDITION
|
Details
|
adding 200 of water
|
Type
|
TEMPERATURE
|
Details
|
chilling
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(OC2=CC=C(C=C2)CC(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |